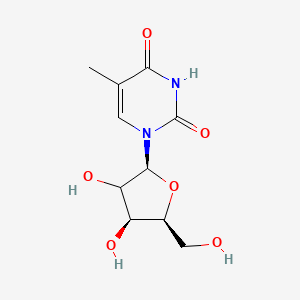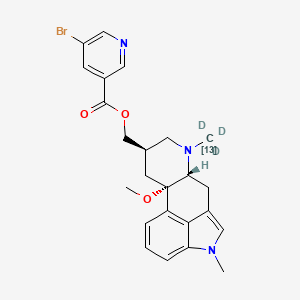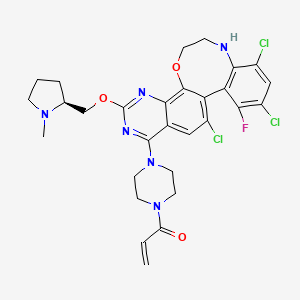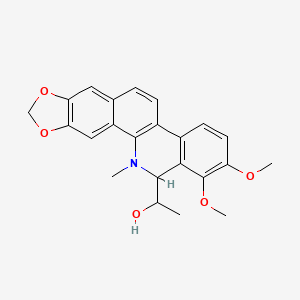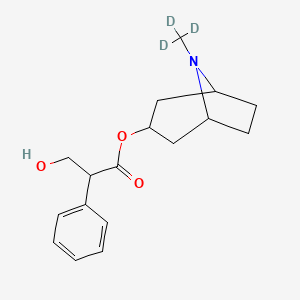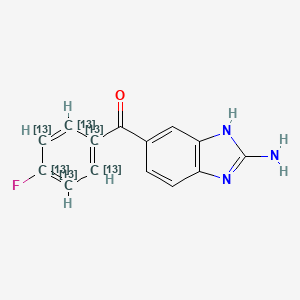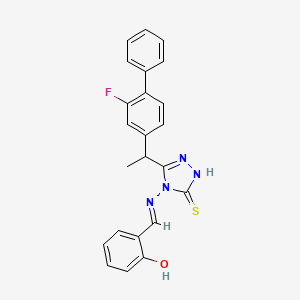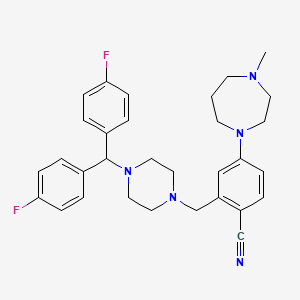
Hcv-IN-37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hcv-IN-37 is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential in treating hepatitis C virus (HCV) infections. Hepatitis C is a liver disease caused by the hepatitis C virus, which can lead to severe liver damage, cirrhosis, and hepatocellular carcinoma. The development of effective inhibitors like this compound is crucial in the fight against this virus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hcv-IN-37 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by the introduction of various functional groups to enhance its activity against HCV. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound efficiently.
化学反応の分析
Types of Reactions
Hcv-IN-37 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents.
科学的研究の応用
Hcv-IN-37 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating hepatitis C virus infections and other viral diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting HCV.
作用機序
Hcv-IN-37 exerts its effects by targeting specific molecular pathways involved in the replication of the hepatitis C virus. It inhibits the activity of viral enzymes, such as the NS3/4A protease, which are essential for viral replication. By blocking these enzymes, this compound prevents the virus from multiplying and spreading within the host.
類似化合物との比較
Hcv-IN-37 is unique compared to other similar compounds due to its high potency and selectivity for the hepatitis C virus. Similar compounds include:
Sofosbuvir: A nucleotide analog that inhibits the NS5B polymerase of HCV.
Ledipasvir: An inhibitor of the NS5A protein of HCV.
Glecaprevir: An inhibitor of the NS3/4A protease of HCV.
This compound stands out due to its unique chemical structure and mechanism of action, which provide advantages in terms of efficacy and safety.
特性
分子式 |
C31H35F2N5 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile |
InChI |
InChI=1S/C31H35F2N5/c1-35-13-2-14-37(18-15-35)30-12-7-26(22-34)27(21-30)23-36-16-19-38(20-17-36)31(24-3-8-28(32)9-4-24)25-5-10-29(33)11-6-25/h3-12,21,31H,2,13-20,23H2,1H3 |
InChIキー |
ISBMZADUBPHPBL-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


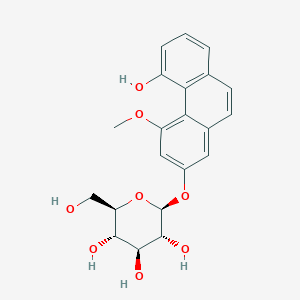
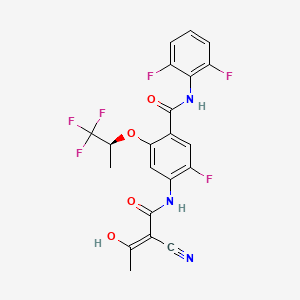
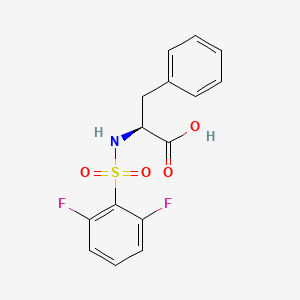
![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)

